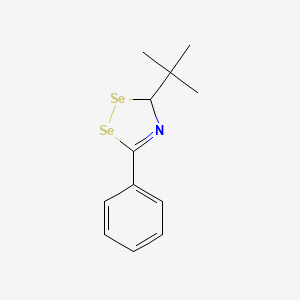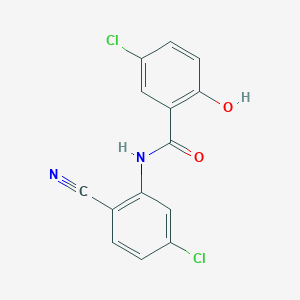
5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide: is a chemical compound characterized by the presence of chloro, cyano, and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
- Oxidation of the hydroxy group can yield a benzophenone derivative.
- Reduction of the cyano group can produce an aminobenzamide.
- Substitution of the chloro groups can result in various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural motifs are found in various bioactive molecules, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The chloro groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-Chloro-2-hydroxybenzamide: Lacks the cyano group, resulting in different reactivity and applications.
N-(5-Chloro-2-cyanophenyl)-2-hydroxybenzamide: Similar structure but may have different substitution patterns affecting its properties.
5-Chloro-N-(2-cyanophenyl)-2-hydroxybenzamide: Positional isomer with different spatial arrangement of functional groups.
Uniqueness: 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
634185-20-9 |
|---|---|
Fórmula molecular |
C14H8Cl2N2O2 |
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
5-chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-4-13(19)11(5-9)14(20)18-12-6-10(16)2-1-8(12)7-17/h1-6,19H,(H,18,20) |
Clave InChI |
USYRGUZTMATMFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
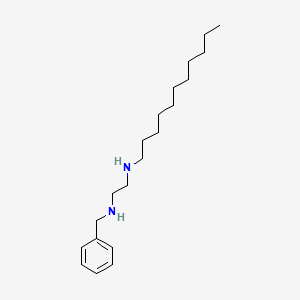
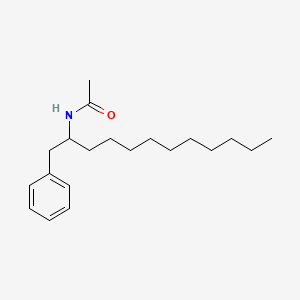

![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)

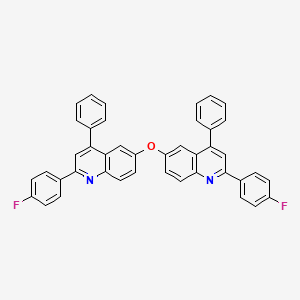
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
